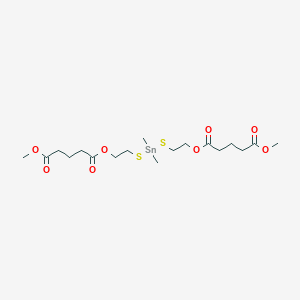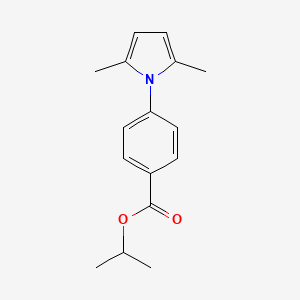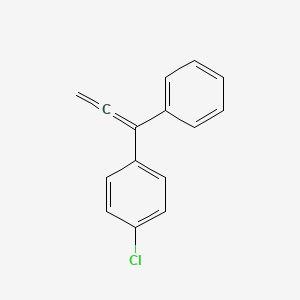![molecular formula C11H13NO3 B13777178 N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a vinyl group attached to a dihydroxyphenyl moiety, making it an interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with methylamine and acetic anhydride. The reaction proceeds through a condensation mechanism, forming the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel materials and adhesives
Mecanismo De Acción
The mechanism of action of N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide involves its interaction with various molecular targets:
Antioxidant Activity: The dihydroxyphenyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(3,4-Dihydroxyphenyl)ethyl]-2-propenamide
- N-(3,4-Dihydroxyphenethyl)methacrylamide
Uniqueness
N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide is unique due to its specific vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-N-methylacetamide |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12(2)6-5-9-3-4-10(14)11(15)7-9/h3-7,14-15H,1-2H3/b6-5+ |
Clave InChI |
DFZRXBWVBGWLFD-AATRIKPKSA-N |
SMILES isomérico |
CC(=O)N(C)/C=C/C1=CC(=C(C=C1)O)O |
SMILES canónico |
CC(=O)N(C)C=CC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


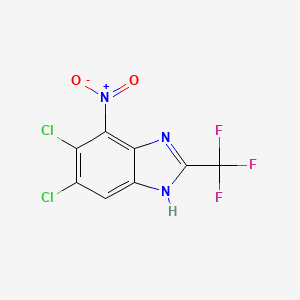
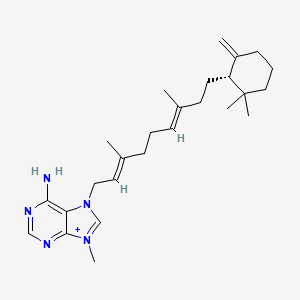
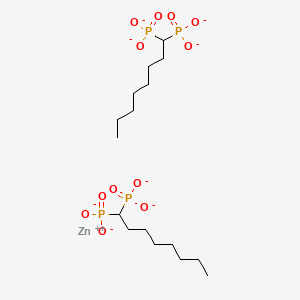
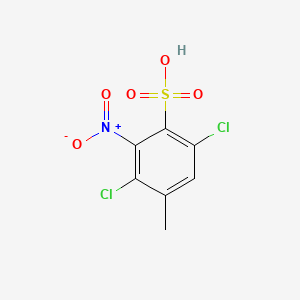
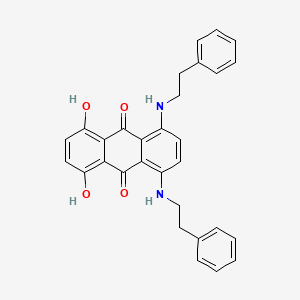
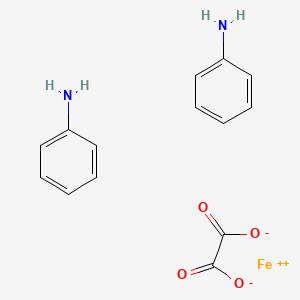
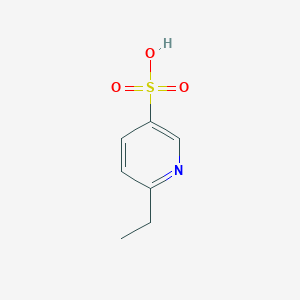
![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)
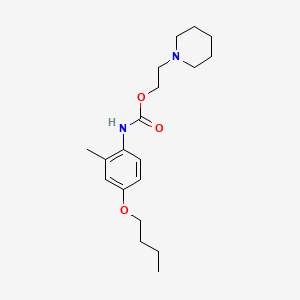

![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
